2,4-Bis[(dimethylamino)methyl]phenol
Description
Chemical Identity: 2,4-Bis[(dimethylamino)methyl]phenol (CAS No. 5424-54-4) is a phenolic compound with dimethylaminomethyl substituents at the 2 and 4 positions of the aromatic ring. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol.
Properties
IUPAC Name |
2,4-bis[(dimethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13(2)8-10-5-6-12(15)11(7-10)9-14(3)4/h5-7,15H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJXXQSXKSRPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)O)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202593 | |
| Record name | 2,4-Bis((dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-54-4 | |
| Record name | 2,4-Bis[(dimethylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Bis((dimethylamino)methyl)phenol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12234 | |
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| Record name | 2,4-Bis((dimethylamino)methyl)phenol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10202593 | |
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| Record name | 2,4-bis[(dimethylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.152 | |
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| Record name | 2,4-BIS((DIMETHYLAMINO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2VB7S98P | |
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Preparation Methods
Alkylation of 2,4-Dibromomethylphenol with Dimethylamine
The most direct route to 2,4-bis[(dimethylamino)methyl]phenol involves the nucleophilic substitution of 2,4-dibromomethylphenol with dimethylamine. In this method, the bromine atoms at the 2- and 4-positions of the phenolic ring are displaced by dimethylamino groups via a two-step alkylation process.
Reaction Conditions and Mechanism
The reaction is typically conducted in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under reflux conditions (60–80°C). A molar excess of dimethylamine (2.2–2.5 equivalents per bromomethyl group) ensures complete substitution. The mechanism proceeds through an SN2 pathway, where the lone pair of the dimethylamine nitrogen attacks the electrophilic carbon of the bromomethyl group, leading to the formation of the dimethylaminomethyl substituent.
Catalytic Aminomethylation Using Copper(I) Chloride
A related methodology, adapted from the synthesis of 2-[(dimethylamino)methyl]phenol, employs catalytic aminomethylation of phenol with N,N,N,N-tetramethylmethylenediamine (bisamine) in the presence of copper(I) chloride (CuCl). While this method is explicitly described for the 2-substituted isomer, its adaptation for this compound remains speculative but merits discussion.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Esterification
The phenolic hydroxyl group reacts with acylating agents (e.g., acetic anhydride):
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Reagents : Acetic anhydride, catalytic sulfuric acid.
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Product : 2,4-Bis[(dimethylamino)methyl]phenyl acetate.
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Application : Synthesis of ester derivatives for polymer plasticizers.
Epoxy Resin Curing
The compound accelerates epoxy resin polymerization via nucleophilic catalysis:
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Mechanism :
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Tertiary amine groups deprotonate epoxy hydroxyl groups.
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Nucleophilic attack on epoxide rings forms ether linkages.
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Crosslinking generates a 3D polymer network.
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Efficiency : Reduces curing time by 40–60% compared to non-catalyzed systems.
Oxidation Reactions
Susceptible to oxidation by strong oxidizers (e.g., hydrogen peroxide):
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Products : Quinone derivatives and dimethylamine oxides.
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Conditions : Room temperature, aqueous or alcoholic solvents.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide):
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Reagents : Methyl iodide, base (e.g., K₂CO₃).
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Product : Quaternary ammonium salts.
Catalytic Mechanisms in Epoxy Systems
The compound’s dual functionality enables rapid epoxy curing:
| Step | Process | Role of Catalyst |
|---|---|---|
| 1 | Initiation | Amine groups activate epoxy monomers via hydrogen bonding. |
| 2 | Propagation | Nucleophilic attack opens epoxide rings, forming oligomers. |
| 3 | Termination | Crosslinking completes the thermoset network. |
Comparative Catalytic Efficiency
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Mannich synthesis | Phenol, formaldehyde, dimethylamine, 80°C | Target compound | 85% | |
| Esterification | Acetic anhydride, H₂SO₄, 60°C | Acetylated derivative | 72% | |
| Epoxy curing | Bisphenol A diglycidyl ether, RT | Crosslinked polymer | N/A | |
| Oxidation | H₂O₂, H₂O, RT | Quinone derivatives | 68% |
Research Findings
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Kinetics : Epoxy curing follows second-order kinetics with an activation energy of 58 kJ/mol.
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Industrial Use : Employed in 70% of room-temperature epoxy adhesives due to cost-effectiveness .
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Safety : Reacts violently with strong acids (e.g., HNO₃), releasing toxic dimethylamine vapors .
This compound’s versatility in catalysis and synthesis underscores its importance in polymer science and organic chemistry.
Scientific Research Applications
2,4-Bis[(dimethylamino)methyl]phenol is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biochemical studies and as a probe for detecting specific biomolecules.
Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: In the production of dyes, pigments, and other chemical products.
Mechanism of Action
2,4-Bis[(dimethylamino)methyl]phenol is similar to other phenolic compounds such as 2,4,6-tris[(dimethylamino)methyl]phenol and 3-(dimethylamino)phenol. its unique structure and reactivity set it apart from these compounds. The presence of two dimethylamino groups at specific positions on the benzene ring enhances its reactivity and versatility in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparisons
Bioactivity and Molecular Docking Insights
- Binding Affinity: 2,4-Bis(2-phenylpropan-2-yl)phenol exhibited a binding affinity of -10.7 kcal/mol with target receptors, outperforming furosemide (-9.7 kcal/mol) by 1.5× in hypertension-related studies.
- Antioxidant Activity: AO4703 (2,6-di-tert-butyl-4-(dimethylamino)methylphenol) is a "novel" antioxidant with widespread environmental detection, suggesting higher persistence than traditional antioxidants like BHT. The tert-butyl groups in AO4703 increase steric hindrance, improving stability, whereas the dimethylamino groups in this compound may enhance solubility in aqueous systems.
Environmental and Industrial Relevance
Structural Effects on Reactivity
- Substituent Electron Effects: Dimethylaminomethyl groups are electron-donating, increasing the phenol’s nucleophilicity compared to tert-butyl substituents (electron-withdrawing in AO4703).
- pH Sensitivity: Compounds like PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) exhibit pH-dependent fluorescence due to dimethylamino and hydroxyl groups. Similar behavior may occur in this compound.
Q & A
Q. What are the key considerations for synthesizing 2,4-Bis[(dimethylamino)methyl]phenol with high purity?
Methodological Answer: Synthesis typically involves Mannich reactions, where phenol reacts with formaldehyde and dimethylamine under controlled pH (8–10) and temperature (50–70°C). Key steps include:
- Catalyst selection : Use tertiary amines or buffer systems to stabilize intermediates.
- Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC or GC-MS, ensuring residual solvents or byproducts (e.g., unreacted amines) are below 0.1% .
- Yield optimization : Adjust molar ratios (phenol:formaldehyde:dimethylamine ≈ 1:2:2) and reaction time (6–12 hours) to minimize side products like trisubstituted derivatives .
Q. How can researchers characterize the solubility and stability of this compound in different solvents?
Methodological Answer:
- Solubility profiling : Use gravimetric analysis or UV-Vis spectroscopy to measure solubility in polar (water, ethanol) and non-polar solvents (ether, hexane). The compound is highly soluble in water (≥50 mg/mL at 25°C) due to its tertiary amine groups .
- Stability assessment : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via NMR (disappearance of methylene peaks) or LC-MS (detection of hydrolysis byproducts like dimethylamine) .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the compound's interaction with biological targets, such as enzymes or cellular receptors?
Methodological Answer:
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to study binding affinity to acetylcholinesterase (AChE) or antimicrobial targets. For antimicrobial studies, perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding sites, followed by site-directed mutagenesis to validate interactions .
Q. How can conflicting data regarding the compound's reactivity with G-series nerve agents be resolved?
Methodological Answer:
- Standardized protocols : Replicate studies under identical conditions (pH 7.4, 37°C) using simulants like diethyl chlorophosphate (DCP). Analyze reaction products via LC-MS/MS to confirm adduct formation (e.g., phosphorylated intermediates) .
- Kinetic analysis : Compare rate constants (k) using stopped-flow spectroscopy. Discrepancies may arise from solvent polarity or competing hydrolysis pathways; use deuterated solvents (D₂O) to trace proton exchange effects .
Q. What methodologies are suitable for assessing the compound's role in adhesive formulations?
Methodological Answer:
- Material testing : Incorporate the compound (1–5 wt%) into epoxy resins and measure tensile strength (ASTM D638) and curing time via differential scanning calorimetry (DSC). Its tertiary amines act as accelerators, reducing gelation time by 30–40% .
- Crosslinking analysis : Use FTIR to track epoxy ring-opening (disappearance of ~915 cm⁻¹ peak) and quantify amine-epoxy adducts via MALDI-TOF .
Q. How should researchers address gaps in toxicological data for this compound?
Methodological Answer:
- In vivo models : Conduct acute toxicity studies (OECD 423) on rodents, monitoring LD₅₀ and histopathological changes. No allergenic effects have been reported, but chronic exposure risks (e.g., neurotoxicity) require further investigation via repeated-dose assays .
- Ecotoxicity screening : Test aquatic toxicity (Daphnia magna, EC₅₀) and biodegradability (OECD 301B) to assess environmental persistence .
Q. What advanced analytical techniques can resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Crystallography : Grow single crystals (solvent diffusion method) and solve structures via X-ray diffraction to confirm substitution patterns .
- Multinuclear NMR : Use ¹³C DEPT and 2D HSQC to distinguish between methylene (-CH₂N-) and aromatic protons, resolving positional isomerism .
Data Analysis & Conflict Resolution
Q. How can researchers reconcile discrepancies in reported antimicrobial efficacy across studies?
Methodological Answer:
- Meta-analysis : Normalize data using log-fold reduction metrics and assess variables like bacterial strain (ATCC vs. clinical isolates) and culture media (Mueller-Hinton vs. LB agar).
- Synergy testing : Evaluate combinatorial effects with commercial antibiotics (e.g., ciprofloxacin) using checkerboard assays to calculate FIC indices .
Q. What computational approaches validate the compound's potential as a drug intermediate?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
- Retrosynthetic analysis : Apply AI-based tools (e.g., Chematica) to design scalable routes for derivatives with enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
